REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:18]=[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][N:12]2[N:11]=1>C(#N)C>[Cl:9][C:10]1[C:18]([I:1])=[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][N:12]2[N:11]=1
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(C=CC=C2)=C1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting residue was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash chromatography (5-10% ethyl acetate in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |